4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement and the types of bonds present.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Carbonic Anhydrase Inhibition
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been investigated for their inhibitory effects on human carbonic anhydrase isoforms. These compounds, including variations similar to the target molecule, have shown potent inhibitory action against carbonic anhydrases, which play a significant role in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. The detailed structure-activity relationships (SAR) suggest that these molecules can selectively inhibit certain isoforms of carbonic anhydrases in low micromolar and nanomolar ranges, making them potentially useful for treating diseases where carbonic anhydrase activity is a factor (Ulus et al., 2016).
Material Science Applications
Compounds with structural similarities to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide have been synthesized for applications beyond bioorganic chemistry, including material science. For instance, the synthesis of new optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid demonstrates the role of such compounds in developing materials with specific optical properties. These polyamides show high solubility in polar organic solvents and exhibit characteristics such as high transmittance and thermal stability, which could be crucial for their use in optoelectronic devices and coatings (Faghihi et al., 2010).
Antimicrobial Activity
The structural backbone of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide facilitates the synthesis of compounds with antimicrobial properties. Some derivatives have been evaluated for their antibacterial and antifungal activities, indicating that these compounds could be promising candidates for developing new antimicrobial agents. The structural modifications in these molecules can significantly affect their biological activity, providing a basis for further research in antimicrobial drug development (Patel & Dhameliya, 2010).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing potential future research directions or applications of the compound.
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-25(16-5-3-2-4-6-16)31(29,30)17-10-7-14(8-11-17)20(26)23-15-9-12-18-19(13-15)22(28)24-21(18)27/h7-13,16H,2-6H2,1H3,(H,23,26)(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGOYEATELNWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide |
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